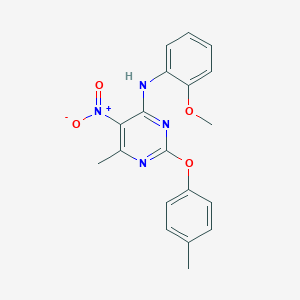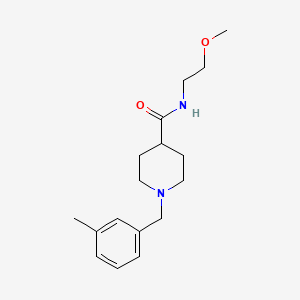
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, NQDI-1 has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Mécanisme D'action
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent inhibitor of the protein kinase, IKKβ. The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of the IκB protein. This results in the inhibition of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of the protein kinase, IKKβ, and has been shown to inhibit the activation of the NF-κB pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, such as its low solubility in water and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the investigation of the compound's potential in treating various types of cancer. The NF-κB pathway is known to be involved in the development and progression of cancer, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a cancer therapeutic.
Another potential direction is the investigation of the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The NF-κB pathway has been implicated in the development and progression of Alzheimer's disease, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a therapeutic for Alzheimer's disease.
In conclusion, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including its potential as a cancer therapeutic and a therapeutic for Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, starting with the reaction of 1-naphthylamine and 2-cyclohexenone to form 1-(1-naphthyl)-2-cyclohexenone. This intermediate is then reacted with 2-aminobenzamide to give N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The compound is obtained as a white crystalline solid and can be purified by recrystallization.
Applications De Recherche Scientifique
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the IKKβ-mediated activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-14-6-10-16-8-2-4-13-19(16)22)21-18-12-5-9-15-7-1-3-11-17(15)18/h1-5,7-9,11-13H,6,10,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXCUQBWGLZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-3,4-dihydro-1(2H)-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)